molecular formula C21H30N4O6S B1679289 Pentamidine isethionate CAS No. 140-64-7

Pentamidine isethionate

Cat. No.: B1679289
CAS No.: 140-64-7
M. Wt: 466.6 g/mol
InChI Key: NYRHYBFMOOPIRI-UHFFFAOYSA-N
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Description

Pentamidine isethionate is an aromatic diamidine compound known for its antiprotozoal and antifungal properties. It is primarily used in the treatment of infections caused by Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species. This compound is particularly significant in the medical field for its role in treating Pneumocystis pneumonia in immunocompromised patients, such as those with HIV/AIDS .

Mechanism of Action

Target of Action

Pentamidine isethionate is an antiprotozoal and antifungal agent . It is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the microorganism, leading to its death .

Biochemical Pathways

This compound is believed to interfere with the synthesis of DNA, RNA, phospholipids, and proteins, which are crucial components of microbial nuclear metabolism . By inhibiting these biochemical pathways, pentamidine disrupts the normal functioning of the microorganism, leading to its death .

Pharmacokinetics

This compound is well absorbed when administered intramuscularly (IM) or intravenously (IV) . The drug binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of this compound ranges from 6.4 to 9.4 hours . The drug is excreted in urine, and patients continue to excrete decreasing amounts of pentamidine in urine up to 6 to 8 weeks after cessation of the treatment .

Result of Action

The primary result of this compound’s action is the death of the microorganism causing the infection. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, pentamidine disrupts the normal functioning of the microorganism, leading to its death . This results in the treatment of infections such as Pneumocystis pneumonia in patients infected with HIV .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and distribution can be affected by the patient’s renal function . Higher plasma concentrations of pentamidine are encountered in patients with an elevated blood urea nitrogen . Furthermore, the drug’s action can be influenced by the patient’s immune status, as pentamidine is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Biochemical Analysis

Biochemical Properties

Pentamidine isethionate interacts with various biomolecules, affecting their function and the biochemical reactions they are involved in . The drug is thought to interfere with protozoal nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference disrupts the normal functioning of the protozoa, leading to their death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It has been found to affect the processes of blood coagulation and/or fibrinolysis, leading to rare but potentially life-threatening blood clot formation . It also inhibits plasmin-mediated clot lysis .

Molecular Mechanism

It is believed that the drug interferes with nuclear metabolism, leading to the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This disruption of normal cellular processes is thought to be the primary mechanism by which this compound exerts its antiprotozoal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving rats with experimentally induced Pneumocystis carinii pneumonia, treatment with this compound for 2 weeks led to prolonged survival .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . In a study involving mice with experimentally induced acute colitis, two different dosages of this compound (0.8 mg/kg and 4 mg/kg) were administered . The study found that this compound treatment significantly ameliorated the severity of acute colitis in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is thought to inhibit one or more of the following: oxidative phosphorylation, nucleic acid and protein synthesis, glucose metabolism, or dihydrofolate reductase activity .

Transport and Distribution

This compound is usually administered parenterally due to poor absorption through the gastrointestinal tract . After administration, it is distributed within cells and tissues . Studies in animals reveal that this compound is found in the kidney in double the quantities seen in the liver and 5 to 10 times those seen in the lung .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interferes with nuclear metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamidine isethionate is synthesized through a multi-step process involving the reaction of 4,4’-diaminodiphenylmethane with 1,5-dibromopentane to form 4,4’-[1,5-pentanediylbis(oxy)]dibenzamidine. This intermediate is then reacted with isethionic acid to yield this compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and lyophilization to obtain a sterile, nonpyrogenic, lyophilized product suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Pentamidine isethionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pentamidine isethionate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving diamidine chemistry and the synthesis of related compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent against various protozoal infections.

    Medicine: this compound is extensively used in the treatment of Pneumocystis pneumonia, African trypanosomiasis, and leishmaniasis. .

    Industry: The compound is used in the pharmaceutical industry for the production of antiprotozoal medications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pentamidine Isethionate

This compound is unique due to its broad-spectrum antiprotozoal activity and its ability to be administered through various routes, including intravenous, intramuscular, and inhalation. Its effectiveness against multiple protozoal infections and its relatively low toxicity compared to other antiprotozoal agents make it a valuable therapeutic option .

Properties

CAS No.

140-64-7

Molecular Formula

C21H30N4O6S

Molecular Weight

466.6 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)

InChI Key

NYRHYBFMOOPIRI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O

Appearance

Solid powder

melting_point

370 to 378 °F (NTP, 1992)

140-64-7

physical_description

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992)

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period.

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Water > 30 (mg/mL)
Acetate buffer, pH 4 ~2.5 (mg/mL)
Carbonate buffer, pH 9 < 1 (mg/mL)
0.1 N HCl ~2.5 (mg/mL)
0.1 NaOH < 1 (mg/mL)
Ethanol (95 %) ~1.25 (mg/mL)
Methanol ~1.25 (mg/mL)
Butanol < 1 (mg/mL)
Dimethyl acetamide ~15 (mg/mL)
Dimethyl sulfoxide ~15 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentamidine Isethionate;  Pentamidine isethionate salt;  Pentamidine diisethionate;  4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate);  Pentamidine (isethionate); Pentamidine Mesylate;  Rhône-Poulenc Rorer Brand of Pentamidine Isethionate;  Sicor Brand of Pentamidine Isethionate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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